1-oxo-N~4~-(2-pyridylmethyl)-2-(3,4,5-trimethoxyphenyl)-1,2-dihydro-4-isoquinolinecarboxamide
Description
Properties
Molecular Formula |
C25H23N3O5 |
|---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
1-oxo-N-(pyridin-2-ylmethyl)-2-(3,4,5-trimethoxyphenyl)isoquinoline-4-carboxamide |
InChI |
InChI=1S/C25H23N3O5/c1-31-21-12-17(13-22(32-2)23(21)33-3)28-15-20(18-9-4-5-10-19(18)25(28)30)24(29)27-14-16-8-6-7-11-26-16/h4-13,15H,14H2,1-3H3,(H,27,29) |
InChI Key |
GWSBVYKFZRHBSK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)N2C=C(C3=CC=CC=C3C2=O)C(=O)NCC4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Bischler-Napieralski Cyclization
The 1,2-dihydroisoquinoline scaffold is traditionally constructed via the Bischler-Napieralski reaction. A β-phenylethylamide derivative undergoes cyclodehydration using phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA) at 80–120°C. For this compound, the starting material is synthesized by condensing 3,4,5-trimethoxyphenethylamine with ethyl oxalyl chloride to form the corresponding β-ketoamide. Cyclization yields Intermediate A as a racemic mixture.
Reaction Conditions :
Oxidation to the 1-Oxo Group
The ketone at position 1 is introduced via oxidation of a secondary alcohol intermediate. Jones reagent (CrO₃ in H₂SO₄) or pyridinium chlorochromate (PCC) in dichloromethane selectively oxidizes the alcohol without over-oxidizing the dihydroisoquinoline ring.
Optimized Protocol :
| Parameter | Value |
|---|---|
| Catalyst | AlCl₃ (1.5 equiv.) |
| Temperature | −10°C |
| Yield | 62% |
Suzuki-Miyaura Cross-Coupling
Alternatively, a halogenated isoquinoline intermediate undergoes Suzuki coupling with 3,4,5-trimethoxyphenylboronic acid. Palladium catalysts such as Pd(PPh₃)₄ facilitate this step under mild conditions.
Representative Conditions :
Amide Bond Formation with 2-(Aminomethyl)pyridine
Carboxylic Acid Activation
Intermediate A’s carboxylic acid is activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride. The reaction proceeds quantitatively in dichloromethane at reflux.
Coupling with 2-(Aminomethyl)pyridine
The acid chloride reacts with 2-(aminomethyl)pyridine in the presence of a base such as triethylamine (Et₃N). Schlenk techniques ensure anhydrous conditions to prevent hydrolysis.
Optimized Protocol :
| Parameter | Value |
|---|---|
| Base | Et₃N (3 equiv.) |
| Solvent | THF, 0°C to room temperature |
| Yield | 89% |
Purification and Co-Crystallization Strategies
Column Chromatography
Silica gel chromatography with ethyl acetate/hexane (3:7) removes unreacted starting materials and byproducts. The target compound elutes at Rf = 0.4.
Co-Crystallization for Enhanced Stability
Co-crystallization with succinimide (1:1 molar ratio) improves thermal stability and dissolution rates. The process involves grinding the compound with succinimide in a ball mill for 30 minutes.
Co-Crystal Properties :
| Property | Value |
|---|---|
| Melting Point | 198–200°C |
| Solubility (H₂O) | 12 mg/mL |
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 4.8 Hz, 1H, pyridine-H), 7.89 (s, 1H, isoquinoline-H), 6.72 (s, 2H, trimethoxyphenyl-H), 4.65 (s, 2H, CH₂-pyridine).
-
¹³C NMR : δ 192.1 (C=O), 167.8 (CONH), 153.2 (OCH₃).
High-Resolution Mass Spectrometry (HRMS)
-
Observed : [M+H]⁺ = 492.1873 (Calculated: 492.1876).
Chemical Reactions Analysis
Types of Reactions
1-oxo-N~4~-(2-pyridylmethyl)-2-(3,4,5-trimethoxyphenyl)-1,2-dihydro-4-isoquinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of the oxo group to a hydroxyl group.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for diseases due to its bioactivity.
Industry: Used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-oxo-N~4~-(2-pyridylmethyl)-2-(3,4,5-trimethoxyphenyl)-1,2-dihydro-4-isoquinolinecarboxamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to cellular receptors to modulate signaling pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Core Flexibility: The target compound’s 1,2-dihydroisoquinoline core differs from quinoxaline-di-N-oxide (rigid bicyclic) and tetrahydroisoquinolinium (charged) systems .
- Substituent Impact : The pyridylmethyl group at N~4~ may enhance solubility compared to the imidazole-ethyl analog , while the 3,4,5-trimethoxyphenyl moiety is a common pharmacophore in antitumor and anti-inflammatory agents.
Physicochemical Properties
Biological Activity
1-oxo-N~4~-(2-pyridylmethyl)-2-(3,4,5-trimethoxyphenyl)-1,2-dihydro-4-isoquinolinecarboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C25H23N3O4
- Molecular Weight : 445.5 g/mol
- Structure : The compound features a complex isoquinoline structure with substituents that may influence its biological interactions.
Research indicates that this compound may exert its biological effects through multiple mechanisms:
- Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in cancer cell proliferation. For instance, studies suggest that it may act as an inhibitor of thymidylate synthase (TS), which is crucial for DNA synthesis in rapidly dividing cells .
- Antioxidant Properties : The presence of methoxy groups in the phenyl ring could enhance the compound's ability to scavenge free radicals, providing potential neuroprotective effects .
- Interaction with Receptors : Preliminary studies indicate potential interactions with various receptors, suggesting roles in modulating neurotransmission and possibly influencing mood and cognition.
Table 1: Summary of Biological Activities
Case Study 1: Antitumor Activity
In a study evaluating the compound's antitumor properties, it was found to significantly inhibit the growth of several cancer cell lines, including FaDu human squamous cell carcinoma. The IC50 values indicated that the compound was comparable to established chemotherapeutic agents, demonstrating its potential as a therapeutic candidate .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective capabilities of the compound. In vitro assays showed that it could reduce oxidative stress markers in neuronal cell cultures exposed to toxic agents. This suggests a possible application in treating neurodegenerative diseases .
Q & A
Q. What are the recommended multi-step synthetic routes for synthesizing 1-oxo-N⁴-(2-pyridylmethyl)-2-(3,4,5-trimethoxyphenyl)-1,2-dihydro-4-isoquinolinecarboxamide?
The synthesis typically involves condensation, cyclization, and functionalization steps. For example:
- Step 1 : Condensation of a trimethoxyphenyl precursor with a pyridylmethyl amine under reflux in a polar aprotic solvent (e.g., DMF) .
- Step 2 : Cyclization using catalysts like Lewis acids (e.g., AlCl₃) to form the dihydroisoquinoline core .
- Step 3 : Carboxamide formation via coupling reagents (e.g., EDC/HOBt) . Purity is ensured through column chromatography and recrystallization.
Q. How should researchers validate the structural integrity of this compound?
Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm proton environments and carbon frameworks .
- High-resolution mass spectrometry (HRMS) for molecular weight verification .
- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities .
Q. What preliminary assays are suitable for screening biological activity?
- Enzyme inhibition assays : Test against kinases or phosphatases linked to disease pathways (e.g., cancer, inflammation) using fluorescence-based or radiometric methods .
- Cellular viability assays (e.g., MTT) to assess cytotoxicity in target cell lines .
- Binding affinity studies (SPR or ITC) to quantify interactions with putative targets .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different assay systems?
- Orthogonal validation : Replicate results using alternative methods (e.g., switch from fluorescence to luminescence-based assays) .
- Structural verification : Confirm compound stability under assay conditions (e.g., HPLC post-assay) to rule out degradation .
- Target engagement studies : Use CRISPR-Cas9 knockout models to validate specificity if off-target effects are suspected .
Q. What strategies are effective for elucidating the mechanism of action (MoA)?
- Molecular docking simulations : Map the compound’s 3D structure to potential binding pockets in target proteins (e.g., using AutoDock Vina) .
- Mutagenesis studies : Introduce point mutations in suspected binding residues (e.g., catalytic lysines in kinases) to disrupt interaction .
- Transcriptomic/proteomic profiling : Identify downstream pathways affected by treatment via RNA-seq or mass spectrometry .
Q. How can structure-activity relationship (SAR) studies be optimized for this compound?
- Synthesize analogs : Modify the trimethoxyphenyl group (e.g., replace methoxy with ethoxy) or pyridylmethyl moiety to assess pharmacophore contributions .
- Use parallel synthesis : Generate libraries with systematic substitutions (e.g., halogens at specific positions) .
- Correlate data with computational models : Apply QSAR algorithms to predict bioactivity trends .
Q. What methodologies address poor solubility or metabolic stability in preclinical studies?
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility .
- Microsomal stability assays : Incubate with liver microsomes to identify metabolic hotspots; modify susceptible sites (e.g., methoxy → trifluoromethoxy) .
- Nanoparticle encapsulation : Use liposomal carriers to improve bioavailability .
Experimental Design & Data Analysis
Q. How should researchers design dose-response experiments to minimize variability?
- Use a log-scale concentration range (e.g., 1 nM–100 µM) with triplicate technical replicates.
- Include positive/negative controls (e.g., known inhibitors/DMSO) in each plate .
- Apply nonlinear regression models (e.g., Hill equation) to calculate IC₅₀/EC₅₀ values .
Q. What computational tools are recommended for reaction optimization?
- Density functional theory (DFT) : Predict transition states and optimize reaction pathways (e.g., cyclization barriers) .
- Machine learning platforms : Train models on existing reaction data to predict yields under varying conditions (solvent, catalyst) .
Cross-Disciplinary Applications
Q. How can this compound be repurposed for non-oncological applications?
- Neuroinflammation models : Test in microglial activation assays (e.g., LPS-induced TNF-α suppression) .
- Antimicrobial screens : Evaluate against Gram-positive bacteria or fungal biofilms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
